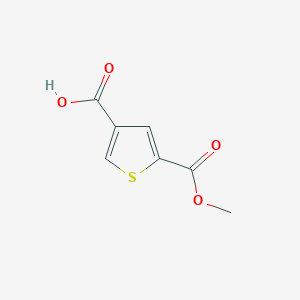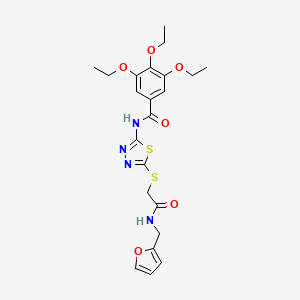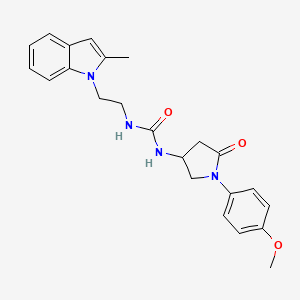
2-Amino-3,3-dimethylbutanoic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3-dimethylbutanoic acid hydrobromide is a chemical compound with the molecular formula C6H14BrNO2 . Its molecular weight is 212.08 . It is a leucine derivative .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,3-dimethylbutanoic acid hydrobromide consists of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Marine-Derived Peptides and HIV Inhibition
Papuamides A-D are novel cyclic depsipeptides isolated from Papua New Guinea collections of the sponges Theonella mirabilis and Theonella swinhoei. These peptides contain unusual amino acids, including 2,3-diaminobutanoic acid or 2-amino-2-butenoic acid residues. Papuamides A and B demonstrated significant in vitro inhibition of HIV-1RF infection in human T-lymphoblastoid cells, showcasing the potential therapeutic applications of marine-derived peptides containing 2-amino-3,3-dimethylbutanoic acid hydrobromide or its analogs in antiviral research (SoestvanR.W. et al., 1999).
Hydrogel Formation and 3-D Networks
Amphiphilic sulfamide showing strong ability to form two-dimensional sheet-like assemblies due to hydrogen-bond networks between sulfamide moieties. Upon protonation, it effectively induces hydrogelation, forming a translucent, self-standing hydrogel. This novel mode of three-dimensional networks formed by hydrogen-bond-directed 2-D sheet assemblies has implications for creating stable hydrogels with potential applications in biomedicine and material science (Kabashima S. et al., 2013).
Schiff's Bases as Corrosion Inhibitors
Schiff's bases derived from lysine (an amino acid) and various aldehydes have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These bases, including compounds related to 2-amino-3,3-dimethylbutanoic acid hydrobromide, exhibit high inhibition efficiency, acting as cathodic type inhibitors. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherms, highlighting the potential of amino acid-derived Schiff's bases in corrosion protection applications (Gupta N. et al., 2016).
Hydrophobicity Studies in Amino Acids
Research on the hydrophobicity of amino-acid molecules, including those similar to 2-amino-3,3-dimethylbutanoic acid hydrobromide, has provided insights into the solvation behaviors in various solvent mixtures. These studies help understand the fundamental properties of amino acids and their derivatives, contributing to fields like protein chemistry and pharmacology (Booij M. et al., 1982).
Eigenschaften
IUPAC Name |
2-amino-3,3-dimethylbutanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.BrH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGELWAGRDDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)
![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)

![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2685043.png)
![tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate](/img/structure/B2685044.png)

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)



